molecular formula C11H9N3O4 B1386309 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1153368-80-9

1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1386309
CAS No.: 1153368-80-9
M. Wt: 247.21 g/mol
InChI Key: NUNOCMANFOFTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid is a synthetically versatile pyrazole derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery research. The compound features a pyrazole core, a privileged scaffold in the pharmaceutical industry known for its wide spectrum of biological activities . The presence of the nitrobenzyl group at the 1-position and the carboxylic acid at the 4-position makes this molecule a versatile building block for the design and synthesis of novel bioactive molecules. Researchers can utilize the carboxylic acid functional group for further derivatization, such as forming amide linkages or ester derivatives, to explore structure-activity relationships . Pyrazole derivatives have demonstrated significant pharmacological potential, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . Specifically, structurally complex pyrazole-4-carboxylate compounds can be synthesized from related acid precursors, highlighting the utility of such intermediates in accessing diverse chemical space for biological screening . The ongoing exploration of pyrazole-based compounds in scientific literature underscores their importance in developing new therapeutic agents for a range of diseases . This product is intended for research purposes to support these and other advanced investigative applications in a laboratory setting.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)9-5-12-13(7-9)6-8-1-3-10(4-2-8)14(17)18/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOCMANFOFTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

  • Starting Materials: The pyrazole core is typically synthesized by reacting hydrazine or substituted hydrazines with β-keto esters or β-diketones.
  • Reaction Conditions: The cyclization is performed under reflux in an organic solvent such as ethanol or methanol. Acidic or basic catalysts may be employed to facilitate ring closure.
  • Outcome: This step yields 1H-pyrazole-4-carboxylic acid derivatives or their esters as intermediates.

Improved Process for Ester Intermediates (Relevant to Preparation)

A patent (WO2012025469A1) describes an improved process for preparing esters of 1H-pyrazole-4-carboxylic acids, which are key intermediates in synthesizing compounds like this compound. The process involves:

  • Reacting 4,4,4-trihalogen-substituted acetoacetic ester derivatives with chlorosilanes in the presence of metals such as magnesium.
  • Subsequent reaction with hydrazine or hydrazine derivatives in halogenated organic solvents.
  • This method offers environmental benefits and improved yields.

Though the patent focuses on fluoroalkyl-substituted pyrazole esters, the principles apply to the preparation of this compound esters, which can then be hydrolyzed to the acid.

Summary Data Table of Key Preparation Steps

Step No. Reaction Type Starting Materials Conditions Notes
1 Pyrazole ring formation Hydrazine + β-keto ester/diketone Reflux in ethanol/methanol, acid/base catalyst Forms pyrazole-4-carboxylate ester or acid
2 N-Alkylation Pyrazole intermediate + 4-nitrobenzyl halide DMF/DMSO, base (K2CO3, NaH), room temp to reflux Selective alkylation at N1 position
3 Ester hydrolysis Pyrazole ester intermediate Acidic or basic aqueous hydrolysis Converts ester to carboxylic acid
4 Purification Crude acid product Extraction, recrystallization Isolates pure this compound

Research Findings and Observations

  • The pyrazole ring formation is a well-established reaction with high yields when using hydrazine and β-keto esters.
  • Alkylation with 4-nitrobenzyl halides proceeds smoothly under mild conditions, with potassium carbonate in DMF being a preferred system to avoid side reactions.
  • Ester intermediates improve handling and reaction control; hydrolysis to the acid is generally quantitative.
  • The improved ester preparation processes employing metal-mediated reactions and chlorosilanes enhance purity and yield, offering scalable routes for industrial synthesis.
  • Structural analyses of related pyrazole derivatives confirm the planarity of the pyrazole ring and the influence of substituents on spatial orientation, which may affect reactivity and purification.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group enhances the reactivity of the benzyl carbon towards nucleophiles.

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, although this is less common.

Common Reagents and Conditions:

Major Products:

    Reduction: 1-(4-Amino-benzyl)-1H-pyrazole-4-carboxylic acid.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 1-(4-nitro-benzyl)-1H-pyrazole-4-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole displayed activity against various bacterial strains, suggesting their potential as antimicrobial agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs. The presence of the nitro group in this compound may enhance its efficacy in this regard .

Anticancer Potential

Recent studies have indicated that pyrazole compounds can exhibit anticancer activity. For instance, certain derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. The structural modifications in this compound could lead to enhanced activity against specific cancer types .

Fungicides and Herbicides

The compound serves as an intermediate in the synthesis of various agrochemicals, including fungicides and herbicides. Its derivatives are often designed to target specific biochemical pathways in pests or pathogens, providing a means to control agricultural diseases effectively .

Plant Growth Regulators

Some studies have explored the use of pyrazole derivatives as plant growth regulators. These compounds can influence plant growth processes, potentially leading to increased agricultural yields .

Case Study 1: Antimicrobial Efficacy

In a study published in PMC, a series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds with a similar structure to this compound showed promising antimicrobial activity, particularly against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of pyrazole derivatives in animal models. The findings suggested that these compounds could significantly reduce inflammation markers, highlighting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 4-Nitro-benzyl (1), COOH (4) C₁₁H₉N₃O₄ 247.21* High electron-withdrawing effect -
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 2-NO₂, 4-CF₃ (phenyl), COOH (4) C₁₄H₁₃ClF₃N₃O₂ 315.73 Enhanced lipophilicity (CF₃ group)
1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid 4-Br (benzyl), COOH (4) C₁₁H₉BrN₂O₂ 281.11 Halogen-induced steric bulk
1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid 2-Cl (benzyl), COOH (4) C₁₁H₉ClN₂O₂ 236.65 Moderate electron-withdrawing effect
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 4-CH₃ (phenyl), 5-CF₃, COOH (4) C₁₂H₉F₃N₂O₂ 270.21 Combined lipophilic/electron-withdrawing
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid Pyrimidin-2-yl (1), COOH (4) C₈H₆N₄O₂ 190.16 Heterocyclic electronic modulation

*Calculated molecular weight based on formula C₁₁H₉N₃O₄.

Substituent Effects on Electronic Properties

  • Trifluoromethyl (CF₃) Group : Compounds like 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exhibit combined lipophilicity and electron-withdrawing effects, which may improve membrane permeability in biological systems .

Biological Activity

1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in drug design, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound features a pyrazole ring and a nitrobenzyl group , which contribute to its unique chemical reactivity and biological activity. The presence of the nitro group enhances its potential for enzyme inhibition and interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes, impacting various biochemical pathways.
  • Protein Interaction : The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, altering their function and potentially leading to therapeutic effects .
  • Cellular Uptake : The compound's structure may facilitate its uptake into cells, allowing it to exert its effects on intracellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

For instance, compounds derived from the pyrazole scaffold exhibit significant antiproliferative activity, with IC50 values reported as low as 0.01 µM against certain cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. In vitro studies have shown promising results against strains such as E. coli and Aspergillus niger, with significant inhibition rates compared to standard antibiotics .

Research Findings and Case Studies

A summary of key findings from recent research is presented in the following table:

Study ReferenceBiological ActivityCell Line/OrganismIC50 ValueNotes
AnticancerMDA-MB-2310.01 µMSignificant antiproliferative effect
AnticancerVarious Cancer Cells0.16 µMInhibition of Aurora-A kinase
AntimicrobialE. coliN/AEffective against multiple strains
AntimicrobialAspergillus nigerN/APromising results in fungal inhibition

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., benzyl proton signals at δ 5.2–5.5 ppm and nitro-group deshielding effects).
  • X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the nitro-benzyl and pyrazole moieties. Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize the crystal lattice .

How do computational models (e.g., DFT) predict the electronic properties of this compound?

Advanced
DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., carboxylate oxygen as a nucleophile).
  • Frontier molecular orbitals : Predict reactivity trends (e.g., HOMO-LUMO gaps ~4.5 eV indicate moderate stability).
  • Vibrational frequencies : Match experimental IR data for functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

What purification strategies are effective for intermediates with reactive azide or nitro groups?

Q. Advanced

  • Flash chromatography : Use silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) to separate azide intermediates while minimizing decomposition.
  • Low-temperature crystallization : Precipitates nitro-containing compounds without thermal degradation.
  • HPLC-MS : Monitors purity and detects trace byproducts (e.g., reduction byproducts from nitro groups) .

How do structural modifications (e.g., nitro position, benzyl substituents) impact biological activity?

Q. Advanced

  • Nitro-group positioning : Para-substitution on the benzyl ring enhances electron-withdrawing effects, potentially increasing antimicrobial activity.
  • Benzyl substituents : Bulky groups reduce membrane permeability, as shown in analogs with anti-inflammatory IC50_{50} values >50 μM.
  • Carboxylic acid bioisosteres : Replacing –COOH with tetrazole (e.g., 5-(4-carboxyphenyl)-tetrazole) may improve metabolic stability .

How can conflicting spectral data for similar pyrazole derivatives be resolved?

Q. Methodological

  • Cross-validation : Compare experimental IR/NMR with computational predictions to identify discrepancies (e.g., unexpected tautomerism).
  • Isotopic labeling : Use 15N^{15}N-labeled precursors to clarify nitrogen environments in complex 1H^{1}H-15N^{15}N HMBC spectra.
  • Single-crystal analysis : Resolves ambiguities in regiochemistry caused by overlapping signals in solution-state NMR .

What safety protocols are critical when handling intermediates with azide or nitro functional groups?

Q. Basic

  • Azides : Store at –20°C in sealed containers; avoid metal catalysts to prevent explosive decomposition.
  • Nitro compounds : Use blast shields during high-temperature reactions and monitor for exothermic events.
  • PPE : Nitrile gloves and fume hoods are mandatory to prevent dermal/ inhalation exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.